molecular formula C13H26N2O2 B2445217 tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate CAS No. 917610-20-9

tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate

Cat. No.: B2445217
CAS No.: 917610-20-9
M. Wt: 242.363
InChI Key: SIXXXTZPDOPMFL-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-N-[2-(piperidin-2-yl)ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the activity of various enzymes and their role in biological processes .

Medicine: It can be used as a scaffold for the synthesis of drug candidates targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Comparison with Similar Compounds

Comparison: tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate is unique due to the position of the piperidine ring and the specific substitution pattern on the carbamate group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-methyl-N-(2-piperidin-2-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)10-8-11-7-5-6-9-14-11/h11,14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXXXTZPDOPMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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